molecular formula C27H27N3O3 B2741105 3-(4-(dimethylamino)phenyl)-2,5-di-o-tolyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005272-61-6

3-(4-(dimethylamino)phenyl)-2,5-di-o-tolyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2741105
CAS No.: 1005272-61-6
M. Wt: 441.531
InChI Key: HZKSZEJINJBVJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxazole is a class of organic compounds containing a five-membered heterocyclic ring with an oxygen atom and a nitrogen atom at adjacent positions . Isoxazoles have been an interesting field of study for decades because of their potential as analgesics, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .


Synthesis Analysis

Isoxazolines, which are dihydroderivatives of isoxazoles, can be synthesized from α, -unsaturated β ketoxime intermediates . They can also be formed by way of either oximino-oxime or disubstituted hydroxylamines .


Molecular Structure Analysis

Isoxazoles are five-membered heterocyclic compounds containing nitrogen and oxygen heteroatoms at the adjacent position . The substitution of various groups on the isoxazole ring imparts different activity .


Chemical Reactions Analysis

Isoxazolines can be converted to isoxazoles by dissolving in DMSO medium and adding iodine. After refluxing, the solid separates and is washed with 20% sodium thiosulphate to get isoxazole .


Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely depending on the specific compound. For example, one specific isoxazole derivative was found to have a melting point of 220°C .

Scientific Research Applications

Synthesis and Structural Analysis for Electronic Devices

A study conducted by Kumar et al. (2018) explored the synthesis and structural analysis of a stable diketopyrrolopyrrole derivative end-capped with a strongly electron-donating dimethylaminophenyl moiety, specifically focusing on its applications in electronic devices. This compound demonstrated stable output and excellent performance stability in field-effect transistors and resistance load-type inverters under ambient conditions. Structural analysis through atomic force microscopy, density function theory calculations, and two-dimensional grazing incidence X-ray diffraction revealed the end-on orientation and close packing of molecules along the π–π stacking direction, contributing to enhanced device performance (Kumar et al., 2018).

Polynuclear Isoxazole Types

Research by Desimoni et al. (1967) into the Hofmann degradation of 3-phenylisoxazole-4,5-dicarboxamide led to the preparation of derivatives of the isoxazole[4.5-d]pyrimidine ring system. This work has implications for the synthesis of novel compounds within this chemical structure, contributing to the broader field of organic synthesis and chemical engineering (Desimoni et al., 1967).

Protection of Primary Amines

The work by Bruekelman et al. (1984) on incorporating a primary amine group into an N-substituted 2,5-dimethylpyrrole system showcases a method for protecting primary amines against a variety of chemical conditions. This research provides valuable insights into synthetic chemistry, especially for the development of compounds with enhanced stability and reactivity control (Bruekelman et al., 1984).

Regioselectivity and Biological Activity

Zaki et al. (2016) described the efficient synthesis and molecular orbital calculations of isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, highlighting their potential biological activities. This study underscores the importance of structural analysis and regioselectivity in the development of compounds with potential therapeutic applications (Zaki et al., 2016).

Mechanism of Action

The mechanism of action of isoxazole derivatives can vary depending on the specific compound and its biological target. For example, some isoxazole derivatives have been found to be effective as GABA uptake inhibitors and anticonvulsants, showing that these compounds can cross the blood-brain barrier .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

Properties

IUPAC Name

3-[4-(dimethylamino)phenyl]-2,5-bis(2-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c1-17-9-5-7-11-21(17)29-26(31)23-24(19-13-15-20(16-14-19)28(3)4)30(33-25(23)27(29)32)22-12-8-6-10-18(22)2/h5-16,23-25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKSZEJINJBVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4C)C5=CC=C(C=C5)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.